molecular formula C9H10ClN3O4 B057015 METHYL 6-METHOXYFORMAMIDO-4-CHLOROPYRIDIN-2-YLCARBAMATE CAS No. 121572-37-0

METHYL 6-METHOXYFORMAMIDO-4-CHLOROPYRIDIN-2-YLCARBAMATE

Cat. No.: B057015
CAS No.: 121572-37-0
M. Wt: 259.64 g/mol
InChI Key: SFWTVMNXBYATBW-UHFFFAOYSA-N
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Description

Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C9H10ClN3O4 and a molecular weight of 259.65 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a methoxycarbonylamino group, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate can be achieved through several methods. One common approach involves the reaction of 4-chloro-6-aminopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Major Products Formed

Scientific Research Applications

Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxyformamido-4-chloropyridin-2-ylcarbamate
  • Methyl 4-chloro-6-(methoxycarbonylamino)pyridine-2-carboxylate

Uniqueness

Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O4/c1-16-8(14)12-6-3-5(10)4-7(11-6)13-9(15)17-2/h3-4H,1-2H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWTVMNXBYATBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=CC(=N1)NC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00414860
Record name Dimethyl (4-chloropyridine-2,6-diyl)biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00414860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121572-37-0
Record name Dimethyl (4-chloropyridine-2,6-diyl)biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00414860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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